N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide
CAS No.: 771513-68-9
Cat. No.: VC4151767
Molecular Formula: C15H14N2O2S
Molecular Weight: 286.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 771513-68-9 |
|---|---|
| Molecular Formula | C15H14N2O2S |
| Molecular Weight | 286.35 |
| IUPAC Name | N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide |
| Standard InChI | InChI=1S/C15H14N2O2S/c1-10(18)11-5-7-12(8-6-11)17-14(19)13-4-3-9-16-15(13)20-2/h3-9H,1-2H3,(H,17,19) |
| Standard InChI Key | BIQNPDVPODFBQL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure combines a pyridine ring (position 3 substituted with a carboxamide group) and a 4-acetylphenyl group linked via an amide bond (Figure 1). The methylsulfanyl (-SMe) group at position 2 of the pyridine ring introduces hydrophobicity, while the acetylphenyl moiety enhances electronic diversity .
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 286.35 g/mol | |
| XLogP3 | 2.2 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 4 | |
| Topological Polar Surface Area | 84.4 Ų |
The IUPAC name, N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide, reflects its substitution pattern . The SMILES string CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)SC confirms the connectivity .
Spectroscopic Characterization
While direct spectral data for this compound are unavailable in the provided sources, analogous thiourea derivatives synthesized from 4-aminoacetophenone exhibit diagnostic FT-IR absorptions:
-NMR of related compounds shows peaks for acetyl protons (~2.5 ppm) and aromatic protons (6.8–8.2 ppm) .
Synthesis and Optimization
Synthetic Pathways
The synthesis of N-(4-acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide likely involves multi-step functionalization:
-
Pyridine Core Functionalization: Introduction of methylsulfanyl groups via nucleophilic substitution or coupling reactions.
-
Carboxamide Formation: Reaction of 3-pyridinecarboxylic acid derivatives with 4-aminoacetophenone under activating agents (e.g., EDC/HOBt).
A analogous synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide utilized pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone under reflux , suggesting that similar conditions could apply.
Table 2: Representative reaction conditions for analogues
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 4-Aminoacetophenone | Pivaloyl isothiocyanate, acetone, reflux | N-((4-acetylphenyl)carbamothioyl)pivalamide | 98.5% |
Crystallographic Data
Single-crystal X-ray diffraction of structurally similar compounds reveals planar aromatic systems and intermolecular hydrogen bonding . For example, N-((4-acetylphenyl)carbamothioyl)pivalamide crystallizes in a monoclinic system with space group P2/c .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s XLogP3 of 2.2 indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility remains unreported, but the polar surface area (84.4 Ų) suggests limited solubility in nonpolar solvents .
Metabolic Stability
The methylsulfanyl group may undergo oxidative metabolism to sulfoxide or sulfone derivatives, a common pathway for sulfur-containing drugs. The acetylphenyl moiety could be susceptible to cytochrome P450-mediated deacetylation.
Biological Activity and Mechanisms
Enzyme Inhibition
Related thiourea derivatives show cholinesterase inhibition:
The carboxamide group likely interacts with catalytic triads via hydrogen bonding, while the acetylphenyl moiety occupies hydrophobic pockets .
Comparative Analysis and Future Directions
Structural Analogues
Table 3: Activity comparison of pyridine-carboxamide derivatives
| Compound | Target | IC/Inhibition | Source |
|---|---|---|---|
| N-(4-Acetylphenyl)-2-methylsulfanylpyridine-3-carboxamide | Tubulin | Not reported | |
| N-((4-Acetylphenyl)carbamothioyl)pivalamide | AChE/BChE | 85% at 100 µM |
Research Gaps and Opportunities
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